molecular formula C11H10N2O3S B2526702 2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid CAS No. 338409-71-5

2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B2526702
CAS No.: 338409-71-5
M. Wt: 250.27
InChI Key: BMNQIERYLXRMDT-UHFFFAOYSA-N
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Description

2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids : Hydrolytic transformations of certain acetic acids, including the one , can yield N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This is a significant finding for the synthesis of specific aminoacetic acid derivatives (Rudyakova et al., 2006).

  • Synthesis of Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate : This compound is synthesized using derivatives of acetic acid and is utilized for forming complexes with Group 12 elements. This highlights its potential in the formation of molecular structures and supramolecular assemblies (Castiñeiras et al., 2019).

  • Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes : The acetic acid derivative is used in the synthesis of these dioxetanes, which are studied for their base-induced chemiluminescence, highlighting its use in light-generating chemical reactions (Watanabe et al., 2010).

Chemical Reactions and Properties

  • Formation of Molecular Complexes : The compound forms complexes with various agents, indicating its potential in molecular interaction studies. This is vital for understanding molecular binding and structure (Singh & Baruah, 2011).

  • Involvement in Cyclization Reactions : It plays a role in the cyclization of certain chemical compounds, which is a critical reaction in organic synthesis and medicinal chemistry (Maliszewska-Guz et al., 2005).

  • Catalysis in Condensation Reactions : The acetic acid derivative is used as a catalyst in condensation reactions, such as in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), emphasizing its role in facilitating chemical syntheses (Tayebi et al., 2011).

Properties

IUPAC Name

2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-5-8-1-3-9(4-2-8)13-10(14)6-17-7-11(15)16/h1-4H,6-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNQIERYLXRMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-aminobenzonitrile (500 mg, 4.23 mmol), 2,2′-thiodiacetic acid (3.18 g, 21.2 mmol), WSC (4.87 g, 25.4 mmol), DMAP (258 mg, 0.21 mmol) and DIEA (5.47 g, 42.3 mmol) in THF (200 mL) was stirred at room temperature for 60 hr. To the reaction solution was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with dilute hydrochloric acid, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by preparative HPLC to give 2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)acetic acid (162 mg, 15.3%) as a pale-yellow powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
258 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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